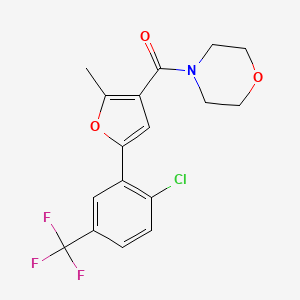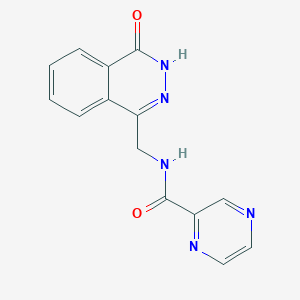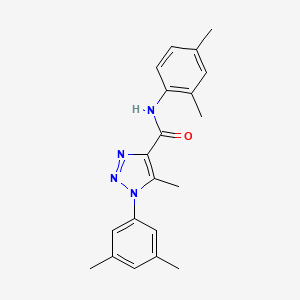
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is a complex organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a valuable asset in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone typically involves several key steps:
Formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde: : This step involves the chlorination of 5-(trifluoromethyl)benzaldehyde under controlled conditions using chlorinating agents such as thionyl chloride.
Synthesis of 2-Methylfuran-3-yl Grignard Reagent: : This step requires the formation of a Grignard reagent from 2-methylfuran and magnesium turnings, which is then reacted with 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Coupling Reaction: : The resulting compound is then coupled with morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis may be employed to ensure consistent quality and yield. This method involves the continuous feeding of reactants into a reactor, where they undergo the required chemical transformations in a controlled environment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : (5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be facilitated using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminium hydride, sodium borohydride
Nucleophiles: : Sodium methoxide, ammonia
Major Products
From Oxidation: : Formation of ketones and carboxylic acids
From Reduction: : Formation of alcohols and amines
From Substitution: : Formation of substituted furan and morpholine derivatives
Wissenschaftliche Forschungsanwendungen
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone is widely used in scientific research for its versatility:
Chemistry: : Utilized as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: : Applied in biochemical studies to investigate enzyme-substrate interactions and cellular processes.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: : Influences pathways such as signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(morpholino)methanone stands out due to its unique combination of functional groups, which imparts distinct reactivity and biological activity compared to other similar compounds. Some compounds with related structures include:
(2-Chloro-5-(trifluoromethyl)phenyl)-2-methylfuran-3-yl)(piperidino)methanone: : Lacks the morpholine moiety, leading to different biological activities.
(5-(2-Chloro-5-(trifluoromethyl)phenyl)-2-ethylfuran-3-yl)(morpholino)methanone: : Contains an ethyl group instead of a methyl group, altering its chemical properties.
Eigenschaften
IUPAC Name |
[5-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylfuran-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10-12(16(23)22-4-6-24-7-5-22)9-15(25-10)13-8-11(17(19,20)21)2-3-14(13)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFNTFSSNNKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)


![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2926145.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)
![[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2926150.png)



